molecular formula C12H16N2O3 B7875032 (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide

Cat. No.: B7875032
M. Wt: 236.27 g/mol
InChI Key: HQRSYHZQMWOHBJ-IENPIDJESA-N
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Description

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide (CAS: 1290228-06-6) is a chiral amide derivative featuring a 2,3-dihydrobenzo[1,4]dioxin moiety linked to an alanine backbone via a methylene bridge. Its molecular weight is 250.30 g/mol, and it is characterized by an (S)-configuration at the amino acid center, which may influence its biological interactions and enantioselective activity .

Properties

IUPAC Name

(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(13)12(15)14-6-9-7-16-10-4-2-3-5-11(10)17-9/h2-5,8-9H,6-7,13H2,1H3,(H,14,15)/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRSYHZQMWOHBJ-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1COC2=CC=CC=C2O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1COC2=CC=CC=C2O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-propionic acid and 2,3-dihydro-benzo[1,4]dioxin.

    Formation of Amide Bond: The key step involves the formation of an amide bond between the amino group of (S)-2-amino-propionic acid and the carboxyl group of a suitable derivative of 2,3-dihydro-benzo[1,4]dioxin. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: The compound’s properties may be exploited in various industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The benzodioxin moiety may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues with Benzodioxin Moieties

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Key Structural Features Molecular Weight (g/mol) Receptor Selectivity/Activity Key References
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide Alanine backbone, (S)-configuration, benzodioxin methylene 250.30 Not explicitly reported; amide-based design
N-{2-[4-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide Diazepane ring, nicotinamide group ~500 (estimated) >100-fold selectivity for α2C-AR over α2A-AR
(5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9m) Thioxo-thiazolidinone core, dual benzodioxin substituents ~450 (estimated) Anticancer/antimicrobial (implied by thiazolidinone class)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridin-3-amine, dimethylaminomethylphenyl group 391.46 Research use only; potential kinase modulation
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropylpropamide N-isopropyl group, (S)-configuration 264.33 Discontinued; likely pharmacokinetic studies

Functional and Pharmacological Differences

Receptor Selectivity
  • The pyridin-3-amine derivative (6-(2,3-dihydro-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxy-pyridin-3-amine) is flagged for research use, suggesting exploratory kinase inhibition (e.g., PI3K pathways) rather than adrenergic targeting .

Biological Activity

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 167303-60-8

The compound exhibits biological activity primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that it may act as an agonist or antagonist depending on the receptor subtype involved.

Receptor Interactions

  • Serotonin Receptors : The compound has been shown to interact with the 5-HT1A receptor, which is implicated in mood regulation and anxiety.
  • Dopamine Receptors : It also shows affinity for D2 dopamine receptors, which are critical in the treatment of psychiatric disorders.

Pharmacological Effects

The biological activity of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide can be summarized as follows:

Effect Description
Anxiolytic ActivityDemonstrated potential to reduce anxiety-like behaviors in animal models.
Antidepressant EffectsExhibited properties similar to known antidepressants in behavioral assays.
Neuroprotective EffectsShown to protect neuronal cells from oxidative stress in vitro.

Study 1: Anxiolytic Properties

In a study conducted on rodents, (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide was administered at varying doses. Results indicated a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test.

Study 2: Neuroprotection

A separate investigation focused on the compound's neuroprotective effects against glutamate-induced toxicity in cultured neurons. The study found that treatment with the compound led to a decrease in cell death and improved cell viability.

Toxicology and Safety Profile

Preliminary toxicological assessments suggest that (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide has a favorable safety profile. However, further studies are necessary to fully understand its long-term effects and potential side effects.

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